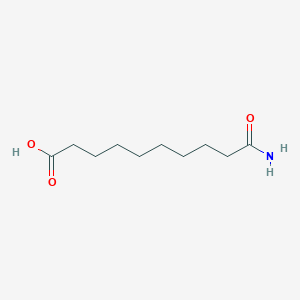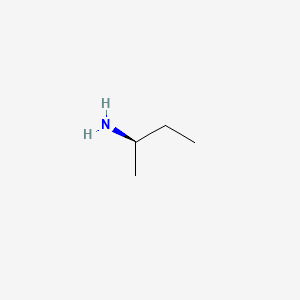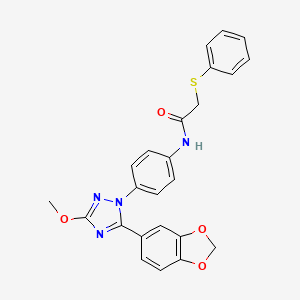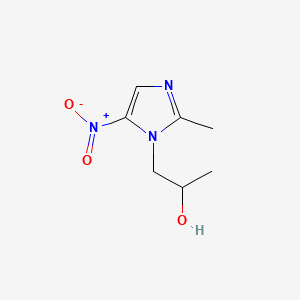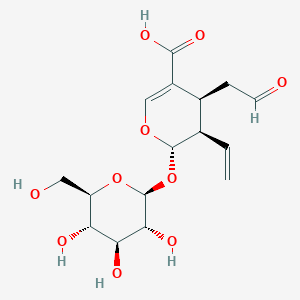
STX140
科学研究应用
STX140 由于其抗癌特性而被广泛研究。 它已被证明能够抑制各种癌细胞系的生长,包括乳腺癌、黑色素瘤和紫杉醇耐药乳腺癌细胞 . 除了其抗癌特性外,this compound 还因其治疗其他疾病的潜力而被研究,例如神经退行性疾病和炎症性疾病 .
作用机制
STX140 通过破坏微管聚合发挥作用,导致癌细胞的细胞周期阻滞和凋亡 . 它与微管蛋白相互作用,微管蛋白是微管形成所必需的蛋白质,并抑制其聚合。 这种微管动力学的破坏阻止了细胞分裂过程中染色体的正确分离,从而导致细胞周期阻滞和随后的凋亡 .
生化分析
Biochemical Properties
STX140 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is steroid sulfatase, an enzyme involved in the metabolism of steroid hormones. This compound inhibits steroid sulfatase with high potency, leading to a decrease in the levels of active estrogens in cancer cells . Additionally, this compound interacts with microtubules, disrupting their dynamics and leading to cell cycle arrest and apoptosis . This compound also affects the expression of cyclin B1, a protein involved in cell cycle regulation, further contributing to its anti-proliferative effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis . This compound also affects cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . Furthermore, this compound influences gene expression by modulating the levels of various transcription factors and genes involved in cell cycle regulation, apoptosis, and angiogenesis . In addition to its effects on cancer cells, this compound has been shown to inhibit the proliferation and invasion of drug-resistant melanoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits steroid sulfatase, leading to a decrease in the levels of active estrogens in cancer cells . This inhibition disrupts estrogen signaling, which is crucial for the growth and survival of hormone-dependent tumors. Additionally, this compound interacts with microtubules, disrupting their dynamics and leading to cell cycle arrest and apoptosis . This compound also modulates the expression of cyclin B1, a protein involved in cell cycle regulation, further contributing to its anti-proliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under various conditions and retains its activity over extended periods . Its effects on cellular function may vary depending on the duration of exposure. Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s stability and degradation profile have been studied in vitro and in vivo, providing valuable insights into its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that oral dosing of 10 and 20 mg/kg this compound significantly inhibited the growth of breast cancer xenografts in nude mice . Higher doses of this compound have been associated with increased anti-tumor activity, but also with potential toxic effects. For example, at high doses, this compound may cause hematological and neurotoxic effects, although these are generally limited compared to other anti-cancer agents . The therapeutic index of this compound has been determined to be favorable, indicating its potential for clinical use .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the inhibition of steroid sulfatase and the disruption of microtubule dynamics . This compound interacts with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, the inhibition of steroid sulfatase by this compound results in decreased levels of active estrogens, which are crucial for the growth and survival of hormone-dependent tumors . Additionally, this compound affects the expression of genes involved in metabolism, further influencing cellular metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound is transported into cells via passive diffusion and is distributed throughout the cytoplasm . Once inside the cell, this compound interacts with various biomolecules, including microtubules and steroid sulfatase, to exert its effects . The compound’s distribution within tissues has been studied in animal models, providing insights into its localization and accumulation in different organs .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Studies have shown that this compound localizes primarily to the cytoplasm, where it interacts with microtubules and other biomolecules . This localization is crucial for its ability to disrupt microtubule dynamics and induce cell cycle arrest and apoptosis . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments .
准备方法
STX140 的合成涉及 2-甲氧基雌二醇的磺酰胺化。反应通常需要使用磺酰氯和碱,例如吡啶或三乙胺。 反应在无水条件下进行以防止磺酰氯水解 .
化学反应分析
相似化合物的比较
STX140 与其他微管破坏剂类似,例如紫杉醇和多西他赛。 它具有一些独特的特性,使其成为一种很有前景的治疗剂。 与紫杉醇和多西他赛不同,this compound 对紫杉醇耐药癌细胞系有效 . 此外,与紫杉醇相比,this compound 已显示出降低的神经毒性,使其成为癌症治疗的潜在更安全替代方案 .
类似的化合物包括:
紫杉醇: 一种广泛使用的化疗药物,可稳定微管并阻止其解聚。
多西他赛: 另一种化疗药物,其作用类似于紫杉醇,但其副作用特征不同。
2-甲氧基雌二醇: This compound 的母体化合物,也具有抗癌特性,但其口服生物利用度较差.
属性
IUPAC Name |
[(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-3-sulfamoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O7S2/c1-19-8-7-12-13(15(19)5-6-18(19)28-30(21,24)25)4-3-11-9-17(27-29(20,22)23)16(26-2)10-14(11)12/h9-10,12-13,15,18H,3-8H2,1-2H3,(H2,20,22,23)(H2,21,24,25)/t12-,13+,15-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSNIXKAKUZPSI-SSTWWWIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336467 | |
| Record name | 2-Methoxyestradiol disulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401600-86-0 | |
| Record name | 2-Methoxyestradiol-3,17-O,O-bis(sulfamate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401600860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyestradiol disulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STX-140 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57SQE6LE5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


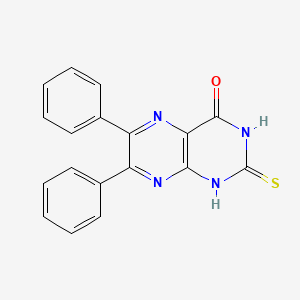
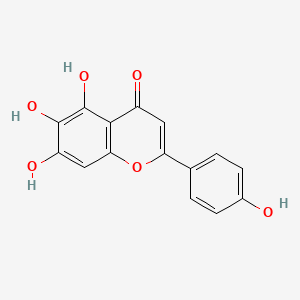


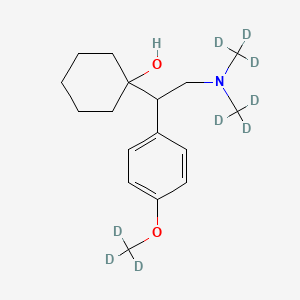
![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride](/img/structure/B1681697.png)


